molecular formula C13H11ClO3S B180562 3-(Benzyloxy)benzene-1-sulfonyl chloride CAS No. 162711-45-7

3-(Benzyloxy)benzene-1-sulfonyl chloride

Cat. No. B180562
Key on ui cas rn: 162711-45-7
M. Wt: 282.74 g/mol
InChI Key: SCIWWDGQCBSSMB-UHFFFAOYSA-N
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Patent
US06441017B1

Procedure details

Magnesium 3-benzyloxyphenylsulfinate bromide, as described above in Step B, (4.5 g, 14 mmol) was dissolved in dry CH2Cl2 (175 mL) and cooled to 0° C. under argon. Sulfuryl chloride (19 mL of a 1.0 M solution in CH2Cl2, 19 mmol) was added dropwise, and the mixture was stirred for 18 hours at ambient temperature, during which time a precipitate formed. The precipitate was removed by filtration and the filtrate was concentrated under reduced pressure to give the product as a yellow oil.
Name
Magnesium 3-benzyloxyphenylsulfinate bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
175 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br-].[CH2:2]([O:9][C:10]1[CH:11]=[C:12]([S:16]([O-:18])=[O:17])[CH:13]=[CH:14][CH:15]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Mg+2].S(Cl)([Cl:23])(=O)=O>C(Cl)Cl>[CH2:2]([O:9][C:10]1[CH:11]=[C:12]([S:16]([Cl:23])(=[O:18])=[O:17])[CH:13]=[CH:14][CH:15]=1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1.2|

Inputs

Step One
Name
Magnesium 3-benzyloxyphenylsulfinate bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C(C1=CC=CC=C1)OC=1C=C(C=CC1)S(=O)[O-].[Mg+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
175 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 18 hours at ambient temperature, during which time a precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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